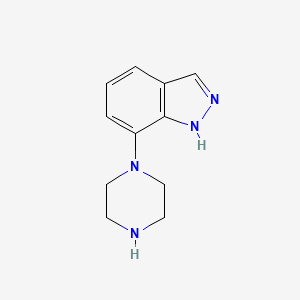

7-(Piperazin-1-yl)-1H-indazole

Description

7-(Piperazin-1-yl)-1H-indazole is a heterocyclic organic compound featuring an indazole core substituted with a piperazine group at the 7-position. Its dihydrochloride salt form (C₁₁H₁₆Cl₂N₄) has a molecular weight of 275.18 and is typically stored at room temperature .

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

7-piperazin-1-yl-1H-indazole |

InChI |

InChI=1S/C11H14N4/c1-2-9-8-13-14-11(9)10(3-1)15-6-4-12-5-7-15/h1-3,8,12H,4-7H2,(H,13,14) |

InChI Key |

BMDQDHVFOWEMHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2NN=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 5-(Piperazin-1-yl)-1H-Indazole

- Structure and Properties : This isomer substitutes the piperazine group at the 5-position of the indazole core. Its molecular formula is C₁₁H₁₄N₄ (MW: 202.26), differing from the 7-substituted analog in regiochemistry .

- For example, 3-substituted indazoles are reported to exhibit superior anticancer activity compared to 1-substituted analogs .

Oxadiazole-Containing Derivatives

- Structure : Derivatives such as 2-(3-((piperazin-1-yl)methyl)-1H-indazole-1-yl)acetohydrazide incorporate oxadiazole and Mannich base moieties alongside the piperazine-indazole core .

- Activity : These compounds demonstrate antimicrobial activity (e.g., against Staphylococcus aureus and Candida albicans) and nematicidal effects , attributed to the oxadiazole group’s electron-withdrawing properties and enhanced membrane permeability .

Pyrido-Pyrimidinone Derivatives

- Structure: Compounds like 2-(2-methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature fused pyrimidinone rings with piperazine substitutions .

- Modifications such as methylpiperazine (e.g., 7-[(3S)-3-methylpiperazin-1-yl]) suggest optimization for metabolic stability .

Piperazine-Containing Pharmaceuticals

- Aripiprazole: A quinolinone derivative with a piperazine side chain (MW: 448.38), used to treat schizophrenia and bipolar disorder. Its activity stems from partial agonism of dopamine D₂ and serotonin 5-HT₁A receptors .

- Brexpiprazole : A related antipsychotic (MW: 433.57) with a benzothiophene-piperazine structure, emphasizing the piperazine moiety’s versatility in CNS drug design .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Substituent Position Matters : The 7-position in indazole derivatives may optimize steric and electronic interactions with biological targets compared to 5-substituted analogs .

- Hybrid Structures Enhance Activity: Incorporation of oxadiazole or pyrimidinone rings introduces additional hydrogen-bonding or π-π stacking interactions, improving target engagement .

- Piperazine’s Role : The piperazine group enhances solubility and serves as a flexible linker for binding to diverse receptors (e.g., dopamine, serotonin) .

Preparation Methods

General Synthetic Approaches

The synthesis of 7-(Piperazin-1-yl)-1H-indazole typically follows two main strategies:

- Direct substitution on pre-formed indazole cores

- Construction of the indazole ring with the piperazine substituent introduced either during or after ring formation

These approaches often utilize palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and reductive aminations.

Synthesis via Nucleophilic Substitution on 7-Halogenated Indazole

One common method involves starting with a 7-halogenated 1H-indazole intermediate, which undergoes nucleophilic substitution with piperazine.

- Step 1: Halogenation of 1H-indazole at the 7-position (e.g., 7-bromo-1H-indazole)

- Step 2: Reaction of the halogenated indazole with piperazine under nucleophilic aromatic substitution conditions, often in polar aprotic solvents like DMF or ethanol-water mixtures.

An equimolar mixture of 3-(piperazin-1-yl)methyl-1H-indazole and chloro ethyl acetate in DMF was used to synthesize related piperazinyl indazole derivatives, indicating the feasibility of nucleophilic substitution on indazole derivatives bearing suitable leaving groups.

In another protocol, 1H-indazole was dissolved in ethanol-water, formaldehyde and substituted piperazine were added, and the mixture was stirred at room temperature. The reaction progress was monitored by TLC, and the product was isolated by filtration and recrystallization with yields around 45%.

Palladium-Catalyzed Cross-Coupling (Suzuki and Heck Reactions)

Palladium-catalyzed coupling reactions are widely used to install aryl and heteroaryl substituents on the indazole scaffold, which can be adapted to introduce piperazine substituents.

Suzuki Coupling: Reaction of halogenated indazole derivatives with boronic acid or boronate esters bearing piperazine substituents.

Heck Coupling: Coupling of vinyl boronate esters with halogenated aromatic compounds to form key intermediates.

A study synthesized various indazole derivatives via Suzuki coupling between (1H-indazol-6-yl)boronic acid and halides, followed by reactions with piperazine-containing intermediates to afford target compounds.

The synthetic route involved preparing intermediates through Suzuki coupling, then reacting them with piperazine moieties to yield functionalized indazoles with good yields (e.g., 62.3% for intermediate 2-6).

One-Pot Copper(I)-Mediated Synthesis of Indazole Derivatives

A copper(I)-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazole derivatives, which can be modified for 7-substituted indazoles.

This method uses copper(I) iodide, 1,10-phenanthroline as a ligand, and cesium carbonate as base in DMF at elevated temperatures.

The one-pot procedure improves yields significantly compared to stepwise methods (up to 60% vs. 22%) and avoids isolation of unstable intermediates.

While this method is more commonly applied to dihydro-indazoles, adaptations could be made to introduce piperazine substituents at the 7-position via appropriately substituted starting materials.

Reductive Amination and Alkylation Approaches

Reductive amination of aldehyde-functionalized indazole derivatives with piperazine is another route.

Summary Table of Preparation Methods

Detailed Research Findings

Yields and Purity: The nucleophilic substitution method yields around 45%, with purified products showing elemental analysis within 0.4% of theoretical values.

Reaction Monitoring: TLC with solvent systems such as benzene:methanol (9:1) and toluene:ethyl acetate:diethylamine (75:25:1) are effective for monitoring reaction progress.

Spectroscopic Data: Characteristic IR bands include N-H stretching around 3100-3150 cm⁻¹ and C-H stretching between 2750-3100 cm⁻¹. ^1H-NMR shows indazole NH at ~8.10 ppm and piperazine methylene protons as triplets around 3.25 and 2.70 ppm with coupling constants ~4.8 Hz.

Catalyst Loadings: In Suzuki couplings, Pd(dppf)Cl₂ at 5 mol% loading with potassium carbonate as base in dioxane-water mixture at 100 °C overnight provides good yields of intermediates for further functionalization.

Q & A

Q. What are the common synthetic routes for 7-(Piperazin-1-yl)-1H-indazole?

The compound is typically synthesized via a Mannich reaction. A representative method involves reacting 1H-indazole with formaldehyde and substituted piperazine in an ethanol-water solvent. The intermediate 3-(piperazin-1-yl)methyl)-1H-indazole is then acetylated using chloroethyl acetate and dimethylformamide (DMF) with anhydrous K₂CO₃ as a base. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (e.g., using 2-propanol-petroleum ether) .

Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?

Structural confirmation relies on:

- IR spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3130 cm⁻¹, C-H stretching between 3095–2756 cm⁻¹) .

- ¹H/¹³C-NMR : Key signals include aromatic protons (δ 6.80–8.10 ppm) and piperazine methylene groups (δ 2.68–3.80 ppm) .

- Mass spectrometry : Provides molecular ion peaks and fragmentation patterns. Elemental analysis (C, H, N) is also critical for purity validation (±0.4% tolerance) .

Q. How should this compound derivatives be stored to ensure stability?

Hydrochloride salts (e.g., 4-(Piperazin-1-yl)-1H-indazole hydrochloride) require storage in dark, inert atmospheres (e.g., nitrogen) at room temperature to prevent degradation. Non-hydrochloride forms may need refrigeration depending on hygroscopicity .

Advanced Research Questions

Q. How can reaction yields be optimized during the Mannich synthesis of this compound?

Key parameters include:

- Solvent selection : Ethanol-water (1:1) improves solubility of reactants .

- Temperature control : Room temperature (25–35°C) minimizes side reactions .

- Catalyst use : Polyphosphoric acid (PPA) enhances cyclization efficiency in oxadiazole formation .

- Purification : Recrystallization with polar/non-polar solvent mixtures (e.g., 2-propanol-petroleum ether) reduces impurities .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Recrystallization : Removes solvent or unreacted starting material artifacts.

- 2D-NMR techniques (e.g., COSY, HSQC): Resolve overlapping signals in aromatic regions .

- Elemental analysis : Validates purity before spectral interpretation .

Q. What in vitro models are suitable for evaluating antimicrobial activity of this compound derivatives?

- Agar dilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Nematicidal assays : Use Caenorhabditis elegans to assess lethality or growth inhibition .

- Positive controls : Compare with fluoroquinolones (e.g., ciprofloxacin) for baseline activity .

Q. How does the position of the piperazine ring influence biological activity?

SAR studies reveal:

- Piperazine vs. piperidine : Piperazine’s nitrogen atoms enhance hydrogen bonding with targets (e.g., serotonin receptors), improving affinity .

- Substituent effects : Methyl groups on piperazine (e.g., 3-(4-methylpiperazin-1-yl)-indazole) alter logP values, impacting blood-brain barrier penetration .

| Derivative | Key Structural Feature | Bioactivity Trend |

|---|---|---|

| 4-(Piperazin-1-yl)-1H-indazole | Unsubstituted piperazine | Moderate serotonin receptor affinity |

| 3-(4-Methylpiperazin-1-yl) | Methylated piperazine | Improved metabolic stability |

| 1-(Piperidin-4-yl)-1H-indazole | Piperidine ring (non-zwitterionic) | Reduced receptor binding |

Q. What strategies modify the C-7 position to enhance pharmacokinetic properties?

- Heterocyclic appendages : Introducing oxadiazole or tetrazine moieties improves solubility and target selectivity .

- Fluorine substitution : Enhances metabolic stability and CNS penetration (e.g., 7-fluoro derivatives) .

Q. How can SAR studies be designed to explore neurological targets (e.g., 5-HT receptors)?

- In silico docking : Predict binding modes to serotonin (5-HT₁A/₂A) or dopamine receptors .

- Functional assays : Measure cAMP inhibition (GPCR activity) or radioligand displacement in transfected HEK293 cells .

Q. How should bioactivity data be standardized across derivatives for valid comparison?

- Dose-response curves : Use IC₅₀/EC₅₀ values normalized to control compounds (e.g., clozapine for receptor assays) .

- Batch consistency : Ensure identical synthesis/purification protocols for all derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.